(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride
CAS No.: 1259710-21-8
Cat. No.: VC3031171
Molecular Formula: C8H9Cl2F3N2
Molecular Weight: 261.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1259710-21-8 |
---|---|
Molecular Formula | C8H9Cl2F3N2 |
Molecular Weight | 261.07 g/mol |
IUPAC Name | (1S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H8ClF3N2.ClH/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3;1H/t4-;/m0./s1 |
Standard InChI Key | CSDAZRHNSLJBCA-WCCKRBBISA-N |
Isomeric SMILES | C[C@@H](C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl |
SMILES | CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl |
Canonical SMILES | CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl |
Introduction
Chemical Structure and Properties
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride belongs to the class of substituted pyridines with multiple functional groups. The compound's structure combines several important pharmacophoric elements that contribute to its potential biological activity. The core structure consists of a pyridine ring with a trifluoromethyl group at position 5 and a chloro substituent at position 3, while the chiral amine side chain is attached at position 2 of the pyridine ring with S-configuration at the stereogenic center.
Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
Property | Value/Description |
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Molecular Formula | C8H8ClF3N2·HCl |
Molecular Weight | Approximately 261.07 g/mol |
Physical Form | Likely a crystalline powder |
Solubility | Typically soluble in polar solvents (methanol, water) |
Stability | Generally stable under normal conditions |
Stereochemistry | S-configuration at the chiral carbon |
The trifluoromethyl group significantly influences the compound's physicochemical properties by enhancing lipophilicity and metabolic stability. Meanwhile, the chloro substituent at position 3 of the pyridine ring alters the electronic distribution within the aromatic system, potentially affecting both reactivity and binding interactions. The hydrochloride salt formation improves water solubility compared to the free base, an important consideration for pharmaceutical applications .
Synthesis Methods
The synthesis of (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride would likely involve multiple steps, drawing from established methods for related compounds. Based on information from existing research, several synthetic pathways can be proposed.
One potential synthetic route may start with 3-chloro-5-(trifluoromethyl)pyridine derivatives as key precursors. From search result information, a general synthetic approach might involve:
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Preparation of the 3-chloro-5-(trifluoromethyl)pyridine core structure
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Functionalization at the 2-position of the pyridine ring
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Introduction of the chiral amine center
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Resolution or asymmetric synthesis to obtain the S-enantiomer
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Conversion to the hydrochloride salt
Information from related syntheses suggests specific reaction conditions that might be applicable:
Reaction Step | Conditions | Purpose |
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Core Structure Preparation | Reaction with activating agents (tertiary amines) in appropriate solvent | Formation of the activated pyridine intermediate |
Functional Group Introduction | Reaction with nucleophiles under controlled conditions | Introduction of key functional groups |
Chiral Center Formation | Asymmetric reduction or enzymatic methods | Establishing the S-configuration |
Salt Formation | Treatment with HCl in appropriate solvent | Conversion to the stable hydrochloride salt |
The patent information in search result describes a method for synthesizing 3-chloro-2-cyano-5-trifluoromethyl pyridine, which could serve as a potential intermediate in the synthesis of our target compound. The method includes dissolving 3-chloro-2-R-5-trifluoromethyl pyridine in a solvent, adding an activating agent, heating under reflux, and subsequent processing steps .
Reactivity and Chemical Behavior
The chemical reactivity of (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride can be predicted based on its functional groups and structural features. The molecule contains several reactive sites that would influence its chemical behavior.
Reactive Centers
The primary reactive centers include:
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The primary amine group, which can participate in numerous reactions including nucleophilic substitutions, condensations with carbonyls, and amide formation
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The pyridine nitrogen, capable of acting as a weak base or nucleophile
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The chloro substituent at position 3, which could undergo nucleophilic aromatic substitution under appropriate conditions
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The trifluoromethyl group, which generally exhibits low reactivity but significantly influences electronic distribution
Typical Reactions
Based on these reactive centers, common reactions would likely include:
Reaction Type | Description | Reactive Site |
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Acylation | Formation of amides through reaction with acyl chlorides or anhydrides | Primary amine |
N-Alkylation | Addition of alkyl groups through reaction with alkyl halides | Primary amine, pyridine nitrogen |
Salt Formation | Formation of various salt forms with different acids/bases | Amine, pyridine nitrogen |
Nucleophilic Substitution | Potential replacement of the chloro group with other nucleophiles | Chloro substituent |
Complexation | Coordination with metals through nitrogen atoms | Pyridine nitrogen, amine |
The chloro group at position 3 may be less reactive toward nucleophilic aromatic substitution due to the electron-withdrawing effect of the trifluoromethyl group, which could deactivate certain positions on the pyridine ring.
Potential Activity | Structural Basis |
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Enzyme Inhibition | The trifluoromethyl group often enhances binding to enzyme active sites |
Receptor Interactions | The chiral amine may provide selective binding to specific receptor subtypes |
CNS Activity | Halogenated heterocycles with specific lipophilicity profiles can cross the blood-brain barrier |
Anti-inflammatory Properties | Similar structural motifs appear in known anti-inflammatory agents |
Structure-Activity Relationships
The S-stereochemistry at the chiral center is likely crucial for any biological activity, as enantiomers typically exhibit different pharmacological profiles. This stereoselectivity often results from the three-dimensional requirements of biological target binding sites .
Compounds with similar structural features to (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride have been investigated for various applications, suggesting potential research directions. Structural modifications that might alter biological activity include:
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Modifications to the amine functionality
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Substitution of the chloro group at position 3
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Alteration of the stereochemistry from S to R
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Introduction of additional substituents on the pyridine ring
Analytical Methods and Characterization
Comprehensive characterization of (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride would require multiple analytical techniques to confirm its structure, purity, and stereochemical configuration.
Spectroscopic Analysis
Technique | Expected Characteristics | Information Obtained |
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1H NMR | Signals for pyridine protons (7-9 ppm), methyl group (~1.5 ppm), methine (~4-5 ppm), and amine protons | Structural confirmation, proton environments |
19F NMR | Signal for trifluoromethyl group (~-60 ppm) | Confirmation of CF3 group |
13C NMR | Signals for pyridine carbons, trifluoromethyl carbon, methyl and methine carbons | Carbon skeleton confirmation |
IR Spectroscopy | N-H stretching (3300-3500 cm-1), C-F stretching (1000-1400 cm-1), pyridine ring modes (1400-1600 cm-1) | Functional group identification |
Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern | Molecular weight confirmation, structural information |
Chromatographic Methods
HPLC analysis would be essential for determining purity and enantiomeric excess. For a chiral compound like (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride, chiral stationary phases would be particularly valuable for confirming stereochemical purity.
Chiral Analysis
Since the compound contains a stereogenic center, additional techniques would be required to confirm the S-configuration:
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Chiral HPLC: Separation of enantiomers to determine enantiomeric excess
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Polarimetry: Measurement of optical rotation to confirm the presence of the desired enantiomer
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Circular Dichroism Spectroscopy: Analysis of the compound's interaction with circularly polarized light to provide information about absolute configuration
These analytical methods would collectively provide comprehensive characterization of the compound's structure, purity, and stereochemical properties.
Structural Relationships and Derivatives
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride belongs to a family of substituted pyridines with various functional groups. Several structurally related compounds have been identified in the search results, providing context for understanding its place within this chemical family.
Related Compounds
These structural relationships provide valuable insights into potential synthetic pathways and structure-activity relationships. The variation in functional groups and their arrangement around the common 3-chloro-5-(trifluoromethyl)pyridine core illustrates the versatility of this scaffold for creating compounds with potentially diverse properties.
Structural Modifications
Several structural modifications could be envisioned for (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride to develop derivatives with altered properties:
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Variation of the amino substituents (secondary or tertiary amines)
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Replacement of the chloro substituent with other halogens or functional groups
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Modification of the trifluoromethyl group (e.g., to difluoromethyl or pentafluoroethyl)
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Introduction of additional substituents at position 4 of the pyridine ring
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Conversion to the R-enantiomer or preparation of the racemate
Such modifications could be valuable for structure-activity relationship studies and optimization of properties for specific applications.
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